molecular formula C14H15BrN2O2 B1528200 tert-Butyl (5-bromoquinolin-2-yl)carbamate CAS No. 1414959-06-0

tert-Butyl (5-bromoquinolin-2-yl)carbamate

Cat. No.: B1528200
CAS No.: 1414959-06-0
M. Wt: 323.18 g/mol
InChI Key: FTPCWVKIEPTNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5-bromoquinolin-2-yl)carbamate ( 1414959-06-0) is a high-purity chemical reagent with a molecular weight of 323.19 g/mol and the molecular formula C 14 H 15 BrN 2 O 2 . This compound features a quinoline scaffold, a privileged structure in medicinal chemistry, and is functionalized with both a bromine atom and a tert-butoxycarbonyl (Boc) protecting group . The bromine substituent at the 5-position of the quinoline ring makes it a versatile synthetic intermediate, enabling further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination . The Boc group is a cornerstone in synthetic organic chemistry, serving as a critical protecting group for amines and is readily cleaved under mild acidic conditions . This reagent is particularly valuable for constructing complex molecules in pharmaceutical research and is shipped with cold-chain transportation to ensure stability . It should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Safety Information: This compound has the GHS Signal Word "Warning" and the Hazard Statement H302 (Harmful if swallowed) . Researchers should review the associated safety data sheet and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

tert-butyl N-(5-bromoquinolin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-8-7-9-10(15)5-4-6-11(9)16-12/h4-8H,1-3H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPCWVKIEPTNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201167097
Record name Carbamic acid, N-(5-bromo-2-quinolinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414959-06-0
Record name Carbamic acid, N-(5-bromo-2-quinolinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414959-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(5-bromo-2-quinolinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Common Synthetic Strategies

Carbamate Formation via Di-tert-butyl Dicarbonate

The most widely reported method for preparing tert-butyl carbamates involves the use of di-tert-butyl dicarbonate as the Boc-protecting reagent. The reaction is usually performed in the presence of a base such as sodium bicarbonate or an organic base like pyridine or dimethylaminopyridine (DMAP), which catalyzes the formation of the carbamate.

Typical Procedure:

  • Starting Material: 5-bromoquinolin-2-amine (or closely related heteroaryl amines)
  • Reagents: Di-tert-butyl dicarbonate (Boc2O), base (NaHCO3, pyridine, or DMAP)
  • Solvent: Tetrahydrofuran (THF), acetonitrile, or tert-butyl alcohol
  • Temperature: Room temperature to mild heating (20–50 °C)
  • Reaction Time: 1 hour to 48 hours depending on conditions
  • Workup: Extraction with ethyl acetate, washing with aqueous acid/base, drying, and purification by column chromatography or recrystallization

Detailed Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields from related carbamate preparations of brominated heteroaryl amines, which are analogous to the 5-bromoquinolin-2-yl system:

Entry Starting Material Base/Catalyst Solvent Temperature Time Yield (%) Notes
1 5-bromo-2-aminothiazole hydrobromide NaHCO3 + DMAP tert-butyl alcohol Reflux (1 min), then RT 16–20 h 40–49 Stepwise addition of Boc2O, filtration, chromatography
2 5-bromo-2-aminothiazole hydrobromide Pyridine Acetonitrile RT 1–22 h 46 Stirred at RT, followed by extraction and flash chromatography
3 5-bromo-2-aminothiazole hydrobromide DMAP THF RT to 50 °C 24–48 h 40 Dropwise addition of Boc2O, chromatographic purification

Note: Although these examples are for 5-bromo-thiazol-2-yl carbamates, the methodology closely parallels that for quinoline derivatives due to similar reactivity of the amino group and aromatic bromide position.

Mechanistic Insights and Optimization

  • Base Selection: Sodium bicarbonate is often used for mild basic conditions, minimizing side reactions. Pyridine and DMAP act both as bases and nucleophilic catalysts to accelerate the carbamate formation.
  • Solvent Choice: Polar aprotic solvents like THF or acetonitrile favor carbamate formation by dissolving both organic and inorganic components effectively.
  • Temperature Control: Mild heating (up to 50 °C) can drive the reaction to completion faster without decomposing sensitive intermediates.
  • Reagent Addition: Stepwise or slow addition of di-tert-butyl dicarbonate ensures better control of reaction rate and improves yield.

Purification Techniques

Following the reaction, the crude product is typically purified by:

  • Liquid-liquid extraction: Using ethyl acetate and aqueous washes (acidic and basic) to remove impurities.
  • Drying: Over anhydrous sodium sulfate or magnesium sulfate.
  • Chromatography: Flash column chromatography on silica gel with gradient elution (hexane/ethyl acetate mixtures).
  • Recrystallization: From hexane or ethyl acetate to obtain pure crystalline tert-butyl carbamate derivatives.

Representative Experimental Procedure for tert-Butyl (5-bromoquinolin-2-yl)carbamate

While specific literature on the exact compound is limited, the following adapted procedure is based on analogous heteroaryl carbamate syntheses:

  • Charge a dry round-bottom flask with 5-bromoquinolin-2-amine (1.0 equiv) and sodium bicarbonate (3.5 equiv) in tert-butyl alcohol (or THF).
  • Heat the mixture briefly to near reflux (~80 °C) for 1 minute, then cool to room temperature.
  • Add DMAP (0.1 equiv) followed by di-tert-butyl dicarbonate (1.2 equiv, 1.0 M in THF) dropwise.
  • Stir at room temperature for 16 hours.
  • If incomplete, add additional Boc2O (0.5 equiv) and heat at 50 °C for 2 hours.
  • Filter the reaction mixture and extract the filtrate with ethyl acetate.
  • Wash organic layer sequentially with water, dilute HCl, saturated NaHCO3, and brine.
  • Dry over Na2SO4, filter, and concentrate under reduced pressure.
  • Purify the crude product by silica gel chromatography (hexane/ethyl acetate gradient).
  • Isolate the product as a cream or white solid.

Summary Table of Key Parameters for tert-Butyl Carbamate Formation on Brominated Heteroaryl Amines

Parameter Typical Range / Value Impact on Reaction
Boc2O equivalents 1.0 – 1.7 Excess drives reaction to completion
Base NaHCO3, pyridine, DMAP Catalyzes and neutralizes acid byproducts
Solvent THF, acetonitrile, tert-butyl alcohol Solubility and reaction rate influence
Temperature 20–50 °C Higher temp accelerates reaction
Reaction time 1–48 h Longer times improve yield but risk side reactions
Purification Silica gel chromatography Removes unreacted starting materials and byproducts

Research Findings and Considerations

  • The use of DMAP as a catalyst enhances reaction efficiency but may require longer purification steps to remove residual catalyst.
  • Pyridine provides a dual role as base and solvent but may introduce odor and toxicity concerns in scale-up.
  • Stepwise addition of Boc2O and temperature modulation are critical for optimizing yield and purity.
  • The reaction is generally high yielding (40–50%) for crude carbamate formation but can be improved with optimized conditions.
  • Analogous compounds such as tert-butyl (5-bromothiazol-2-yl)carbamate have been prepared with yields up to 96% using lithium diisopropylamide (LDA) mediated lithiation followed by Boc protection, suggesting potential alternative routes for quinoline derivatives.

Alternative Synthetic Routes

  • Lithiation and Subsequent Boc Protection: Use of strong bases like LDA or n-butyllithium to generate lithio intermediates followed by trapping with Boc2O can yield carbamate derivatives in near quantitative yields. This approach requires careful temperature control and inert atmosphere but may be advantageous for scale-up and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom or other functional groups.

    Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in a suitable solvent.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Quinoline derivatives with hydrogen or other functional groups replacing the bromine atom.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (5-bromoquinolin-2-yl)carbamate is a chemical compound with a wide array of applications, particularly in medicinal chemistry, due to the biological activities of quinoline derivatives. This compound features a quinoline core, a bromine atom at the 5-position, and a carbamic acid tert-butyl ester group at the 2-position.

Scientific Research Applications

General Application: this compound is used in the modulation of supramolecular structures. Specifically, it has been used in the stepwise removal of tert-butyl groups from tetraazaperopyrene derivatives on Ag (111).

Surface Chemistry and Material Science: In surface chemistry and material science, tert-butyl 6-bromoquinolin-2-ylcarbamate is used in the study of supramolecular self-assembly.

Bioelectrochemical Systems and Microbiology: In bioelectrochemical systems and microbiology, tert-butyl 6-bromoquinolin-2-ylcarbamate can impact the initial formation and redox activity of biofilms.

Organic and Medicinal Chemistry: tert-Butyl 6-bromoquinolin-2-ylcarbamate is used as a precursor for bioactive molecules in organic and medicinal chemistry. Quinoline derivatives, such as tert-butyl 6-bromoquinolin-2-ylcarbamate, exhibit diverse pharmacological properties.

Case Studies

Supramolecular Structures

  • Methods: The removal of tert-butyl groups was controlled by stepwise annealing on Ag (111). High-resolution scanning tunneling microscopy was used to visualize the evolution of the supramolecular self-assembly.
  • Results: The evolution of the supramolecular self-assembly from a grid-like structure to a one-dimensional chain was achieved. The formation of the honeycomb network structure was attributed to van der Waals interactions, N–Ag–N coordination bonds, and weak C–H⋯N hydrogen bonds.

Bioelectrochemical Systems (BES)

  • Methods: The compound was added to the BES, and its impact on the initial formation and redox activity of biofilms was examined.
  • Results: The BES with the compound had a higher voltage output (increased approx. 103.53%) than the control group, which was attributed to the stimulation of redox activity.

Data Table

ApplicationDescription
Modulation of Supramolecular StructuresUsed in the stepwise removal of tert-butyl groups from tetraazaperopyrene derivatives on Ag (111), enabling the study and control of supramolecular self-assembly.
Surface ChemistryApplied in the evolution of supramolecular self-assembly from grid-like structures to one-dimensional chains. The honeycomb network structure formation is attributed to van der Waals interactions, N–Ag–N coordination bonds, and weak C–H⋯N hydrogen bonds.
Bioelectrochemical Systems (BES)Enhances voltage output by approximately 103.53% in BES due to the stimulation of redox activity in biofilms.
Organic and Medicinal ChemistryServes as a precursor for bioactive molecules, leveraging the diverse pharmacological properties of quinoline derivatives.

Further insights

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromoquinolin-2-yl)carbamate involves its interaction with specific molecular targets. The bromine substituent and the carbamic acid ester group play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1414959-06-0
  • Molecular Formula : C₁₄H₁₅BrN₂O₂
  • Molecular Weight : ~331.19 g/mol (calculated)
  • Purity : ≥95%

This compound features a quinoline core substituted with a bromine atom at the 5-position and a tert-butyl carbamate group at the 2-position. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing brominated heterocycles for drug discovery .

Comparison with Structural Analogs

Positional Isomers: Bromine Substitution on Quinoline

  • tert-Butyl (6-bromoquinolin-2-yl)carbamate (CAS 1312611-18-9, Similarity: 0.95) Key Difference: Bromine at the 6-position instead of 3. Biological activity may vary due to changes in target binding.
  • tert-Butyl (5-bromoisoquinolin-1-yl)carbamate (CAS 1330754-23-8, Similarity: 0.88) Key Difference: Isoquinoline core (nitrogen at position 2) vs. quinoline (nitrogen at position 1). Impact: Influences π-π stacking and hydrogen-bonding capabilities, critical for interactions with enzymes or receptors.

Heterocyclic Core Modifications

  • tert-Butyl (5-bromofuran-2-yl)carbamate (CAS 1239721-51-7) Key Difference: Furan ring replaces quinoline. Impact: Reduced aromaticity and basicity compared to quinoline. Lower molecular weight (262.10 g/mol) may enhance solubility but reduce membrane permeability.
  • tert-Butyl (5-bromo-2-hydroxybenzyl)(2-hydroxyethyl)carbamate (CAS 1217862-54-8) Key Difference: Benzyl group with hydroxyl substituents instead of quinoline. Impact: Increased polarity due to hydroxyl groups, improving aqueous solubility but limiting blood-brain barrier penetration.

Alkyl Chain Brominated Carbamates

  • tert-Butyl (5-bromopentyl)carbamate (CAS 83948-54-3) Molecular Formula: C₁₀H₂₀BrNO₂ Molecular Weight: 266.18 g/mol Key Properties:
  • Log P (octanol/water): 2.66 (moderate lipophilicity)
  • GI Absorption: High (predicted) Comparison: Simpler structure with lower molecular weight and lipophilicity than quinoline derivatives. Likely faster metabolic clearance but less target specificity.

Physicochemical Properties

Property tert-Butyl (5-bromoquinolin-2-yl)carbamate tert-Butyl (6-bromoquinolin-2-yl)carbamate tert-Butyl (5-bromopentyl)carbamate
Molecular Weight 331.19 g/mol 331.19 g/mol 266.18 g/mol
Log P (Predicted) ~3.5 ~3.5 2.66
Aqueous Solubility Low (quinoline core) Low Moderate
Synthetic Complexity High (heterocyclic synthesis) High Low (alkyl chain)

Biological Activity

Introduction

Tert-Butyl (5-bromoquinolin-2-yl)carbamate is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This compound features a unique structure that combines a bromine atom at the 5-position of the quinoline core with a tert-butyl carbamate group at the 2-position, which enhances its reactivity and biological efficacy.

Chemical Structure and Synthesis

The synthesis of this compound typically involves two main steps:

  • Bromination of Quinoline : The starting material, quinoline, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
  • Formation of Carbamic Acid Ester : The resulting brominated quinoline is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product.

Structural Formula

The chemical structure can be represented as follows:

C12H12BrNO2\text{C}_{12}\text{H}_{12}\text{Br}\text{N}\text{O}_2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing various quinoline derivatives, this compound was shown to inhibit several bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition zones comparable to standard antibiotics .

Table 1: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)Standard Drug (mm)
Staphylococcus aureus2224
Pseudomonas aeruginosa2324
Klebsiella pneumoniae2527

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising results in anticancer assays. It was tested against various cancer cell lines, including HeLa and MCF-7, exhibiting IC50 values indicating potent cytotoxicity. The mechanism of action appears to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .

Table 2: Anticancer Activity

Cell LineIC50 (µM)Reference Drug IC50 (µM)
HeLa1420
MCF-71925
A5491015

The biological activity of this compound can be attributed to its structural features:

  • Bromine Substituent : Enhances binding affinity to biological targets.
  • Carbamic Acid Ester Group : Increases reactivity and selectivity towards enzymes involved in critical pathways.

These interactions suggest that the compound may inhibit specific enzymes or receptors, leading to its antimicrobial and anticancer effects .

Study on Antimicrobial Efficacy

In a comparative study, various quinoline derivatives were synthesized and tested for their antibacterial properties. This compound showed superior activity against resistant strains of E. coli, with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics .

Evaluation Against Cancer Cell Lines

A series of experiments conducted on cancer cell lines revealed that this compound not only inhibited cell proliferation but also induced apoptosis through ROS-mediated pathways. This was particularly evident in studies where the compound outperformed established chemotherapeutics in terms of selectivity and potency against cancer cells while exhibiting lower toxicity towards normal cells .

Q & A

Q. What are the key considerations for scaling up synthesis while maintaining purity?

  • Optimize stoichiometry (e.g., 1.2 eq Boc₂O) and solvent volume (minimize DCM for easier removal). Use continuous flow reactors for exothermic steps (e.g., bromination). Implement in-line FTIR for real-time monitoring of carbamate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (5-bromoquinolin-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (5-bromoquinolin-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.